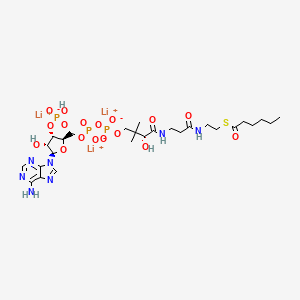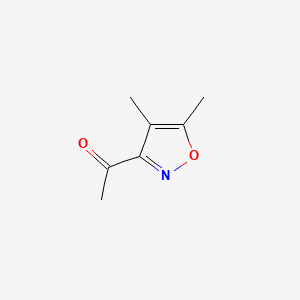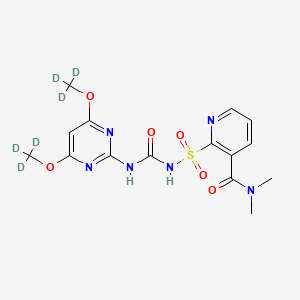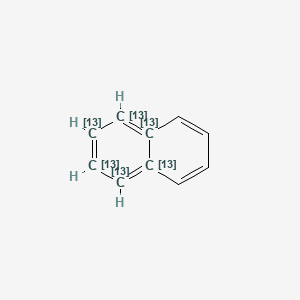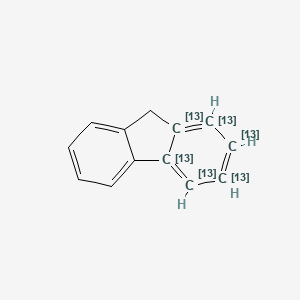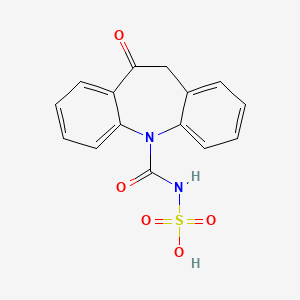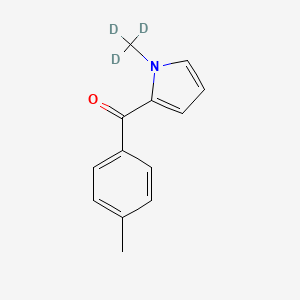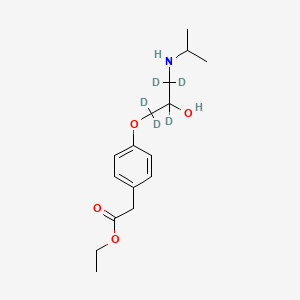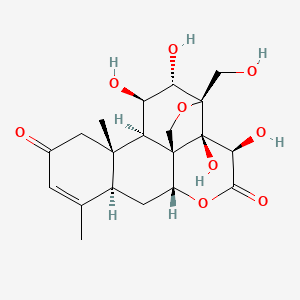
FP-Biotin-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FP-Biotin-d4 is a fluorescently labeled derivative of biotin that is used in a variety of scientific research applications. It is a small molecule that can be covalently attached to proteins, peptides, and other biomolecules. FP-Biotin-d4 is useful for studying the interaction of proteins and other biomolecules, as well as for studying the structure and function of proteins. In addition, FP-Biotin-d4 has been used in a variety of biochemical and physiological studies.
科学研究应用
FP-Biotin-d4 has a variety of scientific research applications. It can be used to study the interaction of proteins and other biomolecules, as well as for studying the structure and function of proteins. It can also be used to study the biochemical and physiological effects of drugs, hormones, and other biomolecules. In addition, FP-Biotin-d4 can be used to measure the concentration of proteins in a sample.
作用机制
The mechanism of action of FP-Biotin-d4 is based on its ability to covalently attach to proteins and other biomolecules. The biotin molecule is covalently attached to the protein or other biomolecule, and the fluorescent dye molecule is attached to the biotin molecule. This allows the protein or other biomolecule to be detected and monitored using fluorescence microscopy or other spectroscopic techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of FP-Biotin-d4 are largely dependent on the protein or other biomolecule to which it is attached. For example, when attached to a protein, FP-Biotin-d4 can alter the protein's structure and function, as well as its ability to interact with other proteins or biomolecules. In addition, FP-Biotin-d4 can affect the localization and activity of the protein or other biomolecule.
实验室实验的优点和局限性
One of the main advantages of using FP-Biotin-d4 in laboratory experiments is its ability to covalently attach to proteins and other biomolecules. This allows the protein or other biomolecule to be detected and monitored using fluorescence microscopy or other spectroscopic techniques. In addition, FP-Biotin-d4 is relatively easy to synthesize and is relatively stable in most laboratory conditions.
A potential limitation of using FP-Biotin-d4 in laboratory experiments is that it can be difficult to remove from a sample after it has been attached to a protein or other biomolecule. In addition, FP-Biotin-d4 can be toxic to cells and can interfere with certain biochemical reactions.
未来方向
There are a number of potential future directions for the use of FP-Biotin-d4 in scientific research. For example, it could be used to study the interaction of proteins and other biomolecules in more detail. In addition, it could be used to study the effects of drugs, hormones, and other biomolecules on the structure and function of proteins. It could also be used to measure the concentration of proteins in a sample more accurately. Finally, FP-Biotin-d4 could be used to study the localization and activity of proteins and other biomolecules in more detail.
合成方法
FP-Biotin-d4 can be synthesized in a two-step process. First, the biotin molecule is reacted with an activated dye molecule, such as fluorescein, to form a covalent bond. This reaction is catalyzed by a suitable catalyst, such as a carbodiimide. The second step involves attaching the biotin molecule to a protein or other biomolecule. This is typically done using a biotinylation reagent, such as NHS-biotin.
属性
IUPAC Name |
10-[ethoxy(fluoro)phosphoryl]-N-[1,1,5,5-tetradeuterio-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35)/i18D2,19D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSFLGSUTZFCP-AUZVCRNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC([2H])([2H])NC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)CCCCCCCCCP(=O)(OCC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50FN4O5PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FP-Biotin-d4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

